molecular formula C10H19N B1624012 (2-Cyclohex-1-EN-1-ylethyl)ethylamine CAS No. 356530-87-5

(2-Cyclohex-1-EN-1-ylethyl)ethylamine

Cat. No. B1624012
CAS RN: 356530-87-5
M. Wt: 153.26 g/mol
InChI Key: JAROGWBXHJVFDP-UHFFFAOYSA-N
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Description

(2-Cyclohex-1-EN-1-ylethyl)ethylamine is a chemical compound with the CAS number 356530-87-5 . It is also known by other names such as 1-Cyclohexene-1-ethanamine .


Synthesis Analysis

The synthesis of (2-Cyclohex-1-EN-1-ylethyl)ethylamine can be achieved through various methods. One such method involves starting from cyclohexanone via five chemical transformations . This process features an expeditious synthesis of (2-Cyclohex-1-EN-1-ylethyl)ethylamine in an integrated flow platform with in-line separation and without any intermediate purification .


Molecular Structure Analysis

The molecular formula of (2-Cyclohex-1-EN-1-ylethyl)ethylamine is C8H15N . It has a molecular weight of 125.211 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

(2-Cyclohex-1-EN-1-ylethyl)ethylamine has a refractive index of n20/D 1.4865 (lit.) and a boiling point of 53-54 °C/2.5 mmHg (lit.) . It has a density of 0.898 g/mL at 25 °C (lit.) .

Scientific Research Applications

Enamine Chemistry and Synthesis of Lactams

Enamines derived from cyclohexanones or cyclopentanones, when reacted with acrylamide, yield lactams, including condensed 2-piperidones. The process involves treating ethyl 2-(1-pyrrolidinyl)-2-cyclohexene-1-propanoate with primary amines to produce corresponding N-substituted 2-piperidones. This research showcases the utility of enamine chemistry in synthesizing complex organic compounds, including thiolactams and imines, through a series of reactions involving thiation, aminolysis, and reduction (El‐Barbary, Carlsson, & Lawesson, 1982).

Synthesis of Antidepressants

Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives explored their potential as antidepressants. These compounds show the ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin, with specific 2-phenyl-2-(1-hydroxycyclohexyl)dimethylethylamines showing promising results in rodent models for antidepressant activity (Yardley et al., 1990).

Synthesis from Cyclohex-1-en-1-acetonitrile

The synthesis of 1-cyclohex-1-en-1-ethylamine from cyclohex-1-en-1-acetonitrile was studied, focusing on the effects of reaction temperature, pressure, and time. Optimal conditions led to an 85.3% yield, demonstrating a practical approach to synthesizing this compound under specific conditions (Shu-an, 2005).

Monoamine Oxidase-B Inhibition

Investigations into 2-methylcyclohexylidene-(4-arylthiazol-2-yl)hydrazones revealed their ability to selectively inhibit human monoamine oxidase-B, a target for treating neurological disorders. The study underscores the importance of stereochemistry in enhancing the inhibitory activity of these compounds (Chimenti et al., 2008).

Chemical Capture of NH3

Research found that ethylamine hydrochloride and phenol can form a deep eutectic solvent with low viscosity, showing high capacity for NH3 absorption even at low pressures. This discovery highlights a new avenue for capturing NH3 using deep eutectic solvents (Jiang et al., 2020).

Safety and Hazards

(2-Cyclohex-1-EN-1-ylethyl)ethylamine is classified as a flammable liquid and vapor. It causes serious eye damage and is harmful if inhaled . It is advised to avoid breathing the gas and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-11-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAROGWBXHJVFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408894
Record name (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclohex-1-EN-1-ylethyl)ethylamine

CAS RN

356530-87-5
Record name (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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